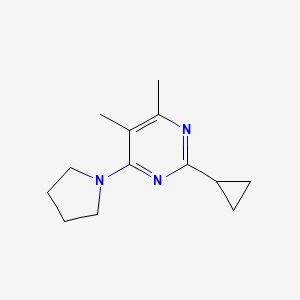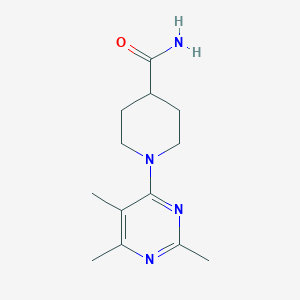
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine” is a compound that belongs to the class of pyrrolidine derivatives containing a pyrimidine ring . These compounds often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types . The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Physical And Chemical Properties Analysis
The IR spectrum, 1H and 13C NMR spectrum of the compound were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has been studied for its potential applications in the medical and pharmaceutical fields. It has been used as a ligand in the study of protein-protein interactions, and as a potential therapeutic agent. It has also been studied for its ability to interact with enzymes and receptors, as well as its ability to modulate signal transduction pathways.
Wirkmechanismus
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can show nanomolar activity against certain kinases . This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting their function.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4790±450 °C , and its predicted density is 1.11±0.1 g/cm3 , which might influence its bioavailability and distribution.
Result of Action
Given its potential inhibitory effects on various enzymes , it could lead to changes in cellular metabolism and signaling, potentially impacting cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has been studied extensively in laboratory experiments. It has been shown to be stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is not commercially available and can be difficult to obtain. In addition, it is not always easy to predict the exact effects of the compound on proteins and enzymes due to its complex structure.
Zukünftige Richtungen
There are many potential future directions for research on 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. One possible direction is to further explore the compound’s potential to act as a therapeutic agent. Studies could be conducted to determine the compound’s efficacy in treating various diseases and conditions. Additionally, further research could be done to explore the compound’s ability to interact with enzymes and receptors, as well as its ability to modulate signal transduction pathways. Finally, further research could be done to explore the compound’s potential to act as a ligand for proteins, and its ability to bind to specific sites on proteins and alter their function.
Synthesemethoden
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is synthesized by a multi-step process. The first step involves the reaction of cyclopropylmethyl bromide and pyrrolidine, resulting in the formation of a cyclopropylmethylpyrrolidine intermediate. This intermediate is then reacted with 2-chloro-4,5-dimethylpyrimidine to form this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-10(2)14-12(11-5-6-11)15-13(9)16-7-3-4-8-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPABSAXVOHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456492.png)
![2-(1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456495.png)
![7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6456499.png)
![1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B6456525.png)
![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)
![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)
![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)
![3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6456565.png)
![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)
![3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456571.png)
![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456582.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456584.png)
